molecular formula C24H19ClFN3O4 B2993345 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol CAS No. 903190-49-8

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

Cat. No.: B2993345
CAS No.: 903190-49-8
M. Wt: 467.88
InChI Key: GKVUUUWNILJJFB-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol (CAS 903184-12-3) is a chemical compound with a molecular formula of C24H19ClFN3O4 and a molecular weight of 467.88 g/mol . This complex small molecule features a multi-ring system containing a pyrimidine core, a structural motif commonly found in compounds investigated for pharmaceutical development. The pyrimidine ring is a known pharmacophore in medicinal chemistry, and similar derivatives have been studied for their potential to inhibit key enzymes involved in disease pathways . For instance, research on analogous thiouracil- and pyrimidine-based compounds has demonstrated their potential as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), a target in oncology for its role in DNA repair . Other compounds with diaminopyrimidine cores have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and promising targets in cancer research . The specific structure of this compound, which includes methoxyphenoxy and chlorobenzyloxy groups, suggests potential for interaction with various biological targets. Researchers can leverage this compound as a key intermediate or starting point in drug discovery projects, particularly in the synthesis of novel molecules for evaluating anti-cancer and targeted therapeutic applications. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-14-5-7-15(8-6-14)33-22-12-28-24(27)29-23(22)17-10-9-16(11-21(17)30)32-13-18-19(25)3-2-4-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUUUWNILJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrimidine ring substituted with an amino group and a 4-methoxyphenoxy group, along with a chloro-fluorobenzyl ether. The molecular formula is C24H21ClFN3O4C_{24}H_{21}ClFN_3O_4, and it has a molecular weight of approximately 415.449 g/mol.

Biological Activity

Preliminary studies indicate that compounds similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol exhibit various biological activities, including:

  • Antitumor Activity : The presence of the pyrimidine core suggests potential antitumor properties, as many pyrimidine derivatives have been studied for their anticancer effects.
  • Antioxidant Properties : The phenolic components may contribute to antioxidant activity, which is critical in combating oxidative stress in cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The biological effects of this compound are believed to arise from its interactions with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptors : Interaction with receptors could modulate cellular signaling pathways, influencing cell survival and apoptosis.

Case Studies and Experimental Data

  • Antitumor Studies : A study involving similar pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, indicating that structural modifications can enhance antitumor efficacy.
    Compound NameStructural FeaturesBiological ActivityUnique Aspects
    2-AminopyrimidinePyrimidine ring with amino groupAntitumor activitySimpler structure
    4-MethoxyphenolMethoxy-substituted phenolAntioxidant propertiesLacks pyrimidine
    BenzyloxybenzeneBenzyloxy group without other substitutionsMild antibacterial activityNo nitrogen functionality
  • Antioxidant Activity : Research has shown that phenolic compounds can scavenge free radicals, thereby providing protective effects against oxidative damage.
  • Enzyme Inhibition Assays : In vitro assays have indicated that the compound can inhibit certain enzymes linked to metabolic disorders, suggesting its potential application in treating such conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Biochemical Comparisons

Compound Name Substituent (R1) Substituent (R2) Binding Free Energy (kcal/mol) Target Protein Key Findings
Target Compound 4-Methoxyphenoxy 2-Chloro-6-fluorobenzyloxy-phenol Not reported Hypothetical: hACE2 Predicted enhanced halogen bonding and solubility due to Cl/F substituents
AP-NP (2-(2-Amino-5-(Naphthalen-2-yl)Pyrimidin-4-yl)Phenol) Naphthalen-2-yl Phenol -41.2 hACE2-S Highest binding affinity among analogs; naphthyl enhances hydrophobic interactions
AP-3-OMe-Ph (2-(2-Amino-5-(3-Methoxyphenyl)Pyrimidin-4-yl)Phenol) 3-Methoxyphenyl Phenol -39.8 hACE2-S Moderate activity; meta-methoxy reduces steric hindrance vs. para-substitution
AP-4-Me-Ph (2-(2-Amino-5-(p-Tolyl)Pyrimidin-4-yl)Phenol) p-Tolyl Phenol -37.1 hACE2-S Lower binding affinity; methyl group offers limited electronic modulation
2-(2-Amino-6-Methyl-5-Phenylpyrimidin-4-yl)-5-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenol Phenyl 2-Chloro-6-fluorobenzyloxy-phenol Not reported Not specified Structural similarity to target compound but lacks methoxy; potential reduced solubility

Key Comparative Insights

Substituent Effects on Binding Affinity

  • 4-Methoxyphenoxy vs. Naphthyl/Phenyl Groups: The target compound’s 4-methoxyphenoxy group is less hydrophobic than AP-NP’s naphthyl group but may improve solubility. However, AP-NP’s larger aromatic system likely enhances π-π stacking and hydrophobic interactions with the hACE2-S interface, explaining its superior binding free energy (-41.2 kcal/mol) .

Conformational Stability

Crystallographic data from related pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveals that dihedral angles between the pyrimidine ring and substituents critically influence molecular conformation. For example, a dihedral angle of 86.1° between the pyrimidine and 4-methoxyphenylaminomethyl group in suggests steric hindrance, whereas the target compound’s substituents may adopt a more planar conformation, optimizing target binding .

Pharmacological Potential

  • Antiviral Activity : AP-NP and analogs inhibit the hACE2-S complex, a critical target for SARS-CoV-2 entry. The target compound’s chloro/fluoro substituents may enhance viral protease inhibition compared to methyl or methoxy groups .
  • Anticancer Activity: Derivatives like 2-[[5-[(4-hydroxy-3-chloro-2-methyl)phenyl]thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid () inhibit MCL-1/BCL-2, suggesting the target compound’s pyrimidine core could be modified for similar applications .

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